1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- is a complex heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a unique structure that includes a pyrrole ring fused to a pyridine ring, with a sulfonamide functional group attached to a naphthalene moiety. The molecular formula is C17H19N3O2S, and it has a molar mass of 329.42 g/mol. This compound has been studied for its potential biological activities and therapeutic applications, particularly in medicinal chemistry .
The compound is classified under heterocyclic compounds, specifically within the pyrrolopyridine derivatives. It is recognized for its diverse biological activities and potential therapeutic applications in drug development. The compound's CAS number is 554452-54-9, which facilitates its identification in chemical databases .
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- typically involves multiple synthetic steps:
The synthesis may require optimization for yield and purity, particularly when scaling up for industrial production.
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to elucidate the structure of this compound .
1H-Pyrrolo[2,3-B]pyridine derivatives are known to undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for enhanced biological activity.
The mechanism of action for 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- is primarily associated with its interactions at various biological targets. Due to its structural characteristics:
Data from pharmacological studies are essential for elucidating its precise mechanisms.
The physical properties of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine include:
Chemical properties include:
Analytical methods such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and chromatography are often used to characterize these properties .
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- has garnered attention for its potential applications in:
Ongoing research aims to explore its full therapeutic potential across various medical fields .
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as the foundational precursor for synthesizing the target compound. This bicyclic heterocycle, commercially available under CAS 271-63-6, features a reactive N-H site and C3 position amenable to electrophilic substitution and metal-catalyzed cross-coupling [7] [9]. Patent literature details sequential functionalization strategies where halogenation (e.g., bromination at C3) precedes nucleophilic displacement or transition metal-catalyzed reactions to install key substituents. The electron-deficient nature of the pyridine ring necessitates careful control of reaction parameters to prevent side reactions, particularly during lithiation at the C3 position [9]. Continuous flow microreactor technology offers advantages in handling unstable intermediates formed during pyrrolopyridine functionalization, as demonstrated in analogous Hantzsch pyrrole syntheses achieving 60-82% yields under optimized conditions [5].
Table 1: Key Precursors for Pyrrolopyridine Core Assembly
Precursor Name | CAS Number | Role in Synthesis | Typical Yield Range |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Core scaffold for functionalization | Commercial (Cold-chain) [7] |
6-Chloro-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-1-ethanamine | N/A | Halogenated intermediate for coupling | 45-65% [6] [9] |
Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | N/A | Carboxylate precursor for sidechain conversion | 70-85% [5] [9] |
Regioselective sulfonylation at the pyrrolopyridine nitrogen (N1) constitutes a critical step, with 2-naphthalenesulfonyl chloride serving as the predominant electrophile. This reaction requires anhydrous conditions and controlled temperatures (0–25°C) to minimize disubstitution or hydrolysis byproducts. Patent data specifies pyridine or triethylamine as preferred bases in aprotic solvents (DCM, THF, or DMF), yielding the N1-sulfonylated intermediate in 68–75% isolated yield [9]. The 2-naphthalenylsulfonyl group enhances molecular rigidity and influences π-stacking interactions critical for biological activity. Commercial suppliers provide this sulfonyl chloride precursor, though purification via recrystallization (ethanol/water) is essential to remove sulfonic acid contaminants that compromise downstream reactions [4]. Analytical monitoring (TLC or HPLC) confirms complete consumption of the azaindole starting material, as residual nucleophile causes emulsion formation during workup.
Table 2: Sulfonylation Reagent Optimization
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|
Triethylamine | DCM | 0 → 25 | 3 | 72 | Di-sulfonated (3%) |
Pyridine | THF | 25 | 4 | 68 | Hydrolyzed sulfonyl chloride (8%) |
4-Dimethylaminopyridine | DMF | 0 → 40 | 2 | 75 | N3-sulfonated isomer (5%) |
Diisopropylethylamine | Acetonitrile | 25 | 3.5 | 70 | Dehalogenated product (2%) |
Introduction of the 3-(N,N-dimethylamino)ethanamine moiety employs two principal routes: (1) Nucleophilic substitution of 3-halogenated intermediates with N,N-dimethylethylenediamine, or (2) Reductive amination of 3-aldehydes with dimethylamine followed by reduction. The halogen displacement route predominates in patent examples, utilizing C3-brominated pyrrolopyridines reacted with excess N,N-dimethylethane-1,2-diamine in DMF at 80–100°C for 12–18 hours [3] [9]. Copper(I) catalysis (e.g., CuI, 10 mol%) enhances conversion efficiency to 78–82% yield by mitigating amine oxidation. Alternatively, the reductive amination pathway involves Vilsmeier-Haack formylation at C3, followed by dimethylamine condensation and borohydride reduction. This sequence suffers from lower overall yields (45–55%) due to over-alkylation during imine formation but offers superior regioselectivity when halogen-sensitive groups are present [6]. The tertiary amine functionality necessitates final-stage purification via silica gel chromatography at basic pH (triethylamine-modified eluents) to prevent streaking.
Purification of the target compound presents significant hurdles due to:
Table 3: Purification Methods Comparison
Method | Purity Achieved (%) | Recovery Yield (%) | Key Limitations | Scalability |
---|---|---|---|---|
Silica Gel Chromatography | 90-95 | 50-60 | Broad elution bands, solvent volume | Pilot scale (100g) |
Reversed-Phase HPLC | >98 | 60-65 | High solvent cost, slow throughput | Lab scale (5g) |
Crystallization (MTBE/Hexane) | 99.5 | 70-75 | Polymorphism risk, hydrate formation | Industrial scale |
Acid-Base Extraction | 85-90 | 80 | Emulsion formation, pH degradation | Bench scale |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7